Diethyl 3-(2-oxopropyl)pentanedioate

Description

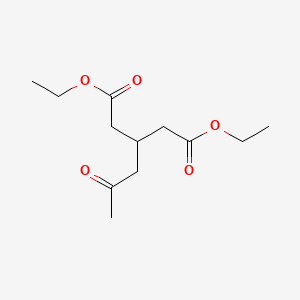

Diethyl 3-(2-oxopropyl)pentanedioate is a diester derivative of pentanedioic acid (glutaric acid) with a 2-oxopropyl substituent at the third carbon position. Its structure comprises two ethyl ester groups and a ketone-bearing propyl side chain. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to its reactive carbonyl and ester functionalities .

Properties

CAS No. |

93044-01-0 |

|---|---|

Molecular Formula |

C12H20O5 |

Molecular Weight |

244.28 g/mol |

IUPAC Name |

diethyl 3-(2-oxopropyl)pentanedioate |

InChI |

InChI=1S/C12H20O5/c1-4-16-11(14)7-10(6-9(3)13)8-12(15)17-5-2/h10H,4-8H2,1-3H3 |

InChI Key |

UUWZFYITTKWMJU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(CC(=O)C)CC(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 3-(2-oxopropyl)pentanedioate typically involves the esterification of pentanedioic acid with ethanol in the presence of a strong acid catalyst. Another method involves the acylation of diethyl malonate with acetyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound often employs continuous flow techniques to ensure safety and efficiency. The process involves the reaction of diethyl malonate with acetyl chloride in the presence of a base, followed by purification through distillation .

Chemical Reactions Analysis

Types of Reactions

Diethyl 3-(2-oxopropyl)pentanedioate undergoes various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids.

Reduction: The ketone group can be reduced to form secondary alcohols.

Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common nucleophiles include amines and alcohols.

Major Products Formed

Oxidation: Formation of diethyl 3-(2-carboxyethyl)pentanedioate.

Reduction: Formation of diethyl 3-(2-hydroxypropyl)pentanedioate.

Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

Diethyl 3-(2-oxopropyl)pentanedioate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and phosphorylated heterocycles.

Biology: Employed in the study of enzyme-catalyzed reactions involving esters.

Medicine: Investigated for its potential use in drug synthesis and as a building block for pharmaceuticals.

Mechanism of Action

The mechanism of action of diethyl 3-(2-oxopropyl)pentanedioate involves its reactivity as an ester and a ketone. The ester groups can undergo hydrolysis to form carboxylic acids, while the ketone group can participate in nucleophilic addition reactions. These reactions are facilitated by the presence of electron-withdrawing groups, which increase the electrophilicity of the carbonyl carbon .

Comparison with Similar Compounds

Dimethyl 3-[2-(ethylsulfonyl)propyl]pentanedioate (DME)

- Structural Differences : Replaces the ethyl ester groups of Diethyl 3-(2-oxopropyl)pentanedioate with methyl esters and substitutes the 2-oxopropyl group with a 2-(ethylsulfonyl)propyl moiety.

- Applications : DME is a metabolite of the herbicide clethodim. Regulatory bodies define residue limits for clethodim based on the sum of DME and its hydroxylated derivative (DME-OH) in crops .

- Toxicity : DME and DME-OH are subject to threshold of toxicological concern (TTC) assessments, indicating lower acute toxicity compared to parent herbicides .

3-(2-oxopropyl)coronaridine

6-methyl-1-(2-oxopropyl)-3-(thietan-3-yl)-uracil

- Structural Differences: A uracil derivative with a 2-oxopropyl substituent. Unlike this compound, it features a heterocyclic thietane ring and a nitrogenous base .

- Applications : Investigated for antiviral or anticancer properties, highlighting the versatility of 2-oxopropyl-containing compounds in diverse therapeutic contexts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.